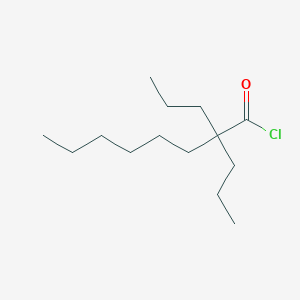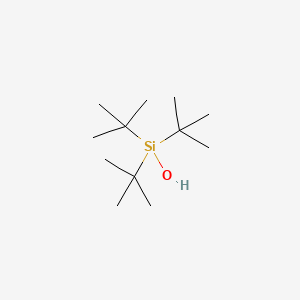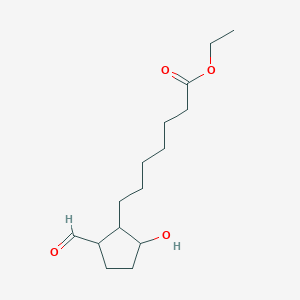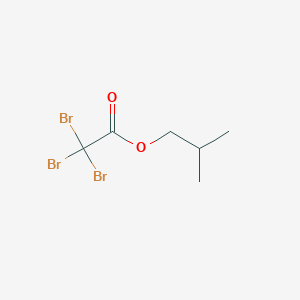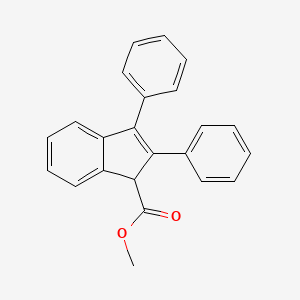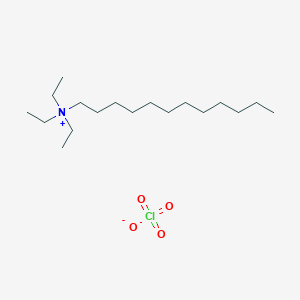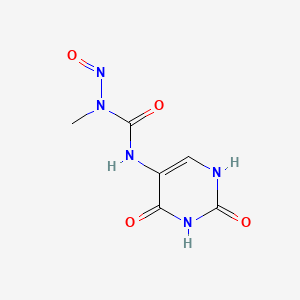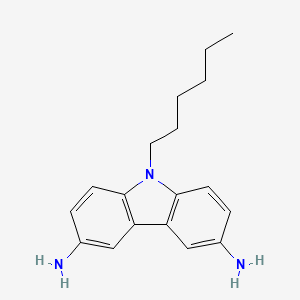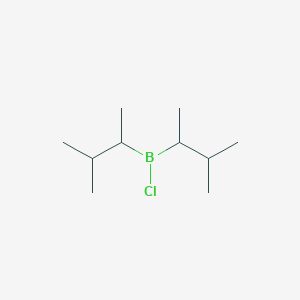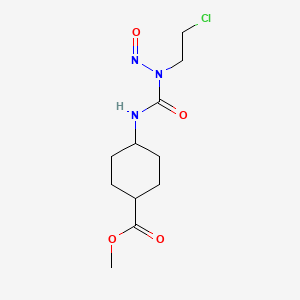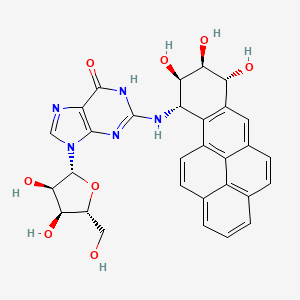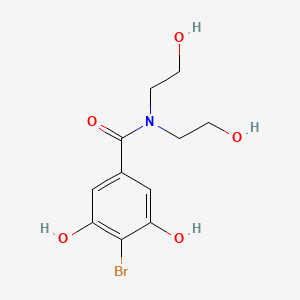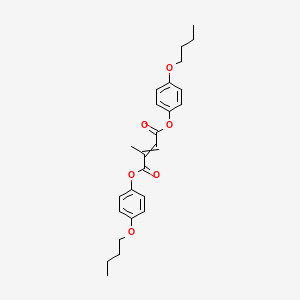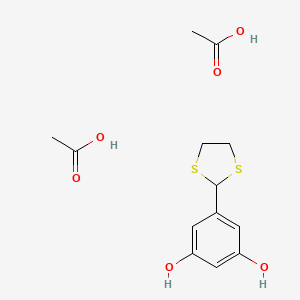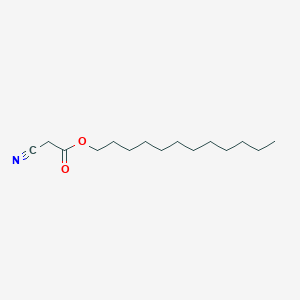
Dodecyl cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl cyanoacetate is an organic compound characterized by the presence of a dodecyl group attached to a cyanoacetate moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with dodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and dodecanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Nucleophilic Substitution: Various substituted cyanoacetates.
Condensation Reactions: β-keto esters.
Hydrolysis: Cyanoacetic acid and dodecanol.
Applications De Recherche Scientifique
Dodecyl cyanoacetate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dodecyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the ester functionality play crucial roles in its reactivity, enabling the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is employed.
Comparaison Avec Des Composés Similaires
- Methyl Cyanoacetate
- Ethyl Cyanoacetate
- Butyl Cyanoacetate
Comparison: Dodecyl cyanoacetate is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain counterparts
Propriétés
Numéro CAS |
60180-50-9 |
|---|---|
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
dodecyl 2-cyanoacetate |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-12,14H2,1H3 |
Clé InChI |
RYFZYSKTNJAFQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


